1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione

Description

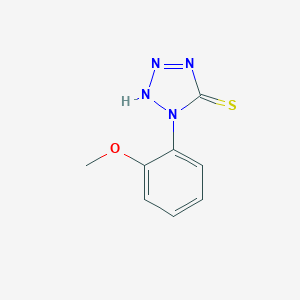

1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione is a tetrazole-thione derivative characterized by a five-membered tetrazole ring (containing four nitrogen atoms) with a sulfur atom at position 5 and an o-methoxyphenyl substituent at position 1 (Figure 1). The ortho-methoxy group (-OCH₃) on the phenyl ring introduces steric and electronic effects that influence its physicochemical and biological properties . Its molecular formula is C₈H₈N₄OS, and it is structurally related to other tetrazole-thiones with varying substituents, such as para-methoxyphenyl or hydroxyethyl groups .

Properties

IUPAC Name |

1-(2-methoxyphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c1-13-7-5-3-2-4-6(7)12-8(14)9-10-11-12/h2-5H,1H3,(H,9,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCAUOFIVYLQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164883 | |

| Record name | 1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15182-67-9 | |

| Record name | 1,2-Dihydro-1-(2-methoxyphenyl)-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15182-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015182679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of N-(o-Methoxyphenyl)-1,2,3,4-thiatriazol-5-amine

The most direct route involves the cyclization of N-(o-methoxyphenyl)-1,2,3,4-thiatriazol-5-amine (1 ) under basic conditions. Triethylamine in benzene at 50°C for 22 hours facilitates intramolecular sulfur transfer, yielding the tetrazole-5-thione (2 ) in 78–85% yield .

Reaction Scheme:

Key Observations:

-

Solvent Dependency: Benzene outperforms DMF or THF due to improved solubility of intermediates.

-

Side Products: Prolonged heating (>24 h) leads to desulfurization, forming 1-(o-methoxyphenyl)-1H-tetrazole (up to 12% yield).

[3+2] Cycloaddition of o-Methoxybenzonitrile with Sodium Azide

Adapting the Huisgen cycloaddition, o-methoxybenzonitrile (3 ) reacts with sodium azide in the presence of ammonium chloride and zinc bromide under refluxing DMF (110°C, 48 h) . The intermediate 1-(o-methoxyphenyl)-1H-tetrazole-5-amine (4 ) is subsequently treated with Lawesson’s reagent to introduce the thione functionality (82–90% overall yield) .

Reaction Conditions:

-

Step 1: Na₃N (1.2 equiv), NH₄Cl (1.5 equiv), ZnBr₂ (0.2 equiv), DMF, 110°C, 48 h.

-

Step 2: Lawesson’s reagent (1.1 equiv), toluene, reflux, 6 h.

Advantages:

-

Scalable to multigram quantities.

-

Adaptable for electron-deficient aryl nitriles.

Thiolation of Pre-Formed Tetrazoles Using Phosphorus Sulfides

1-(o-Methoxyphenyl)-1H-tetrazole (5 ) undergoes thiolation with phosphorus pentasulfide (P₄S₁₀) in anhydrous xylene at 130°C for 8 hours . The method achieves 70–75% yield but requires rigorous exclusion of moisture to prevent hydrolysis .

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of tetrazole at the electrophilic sulfur center in P₄S₁₀, followed by elimination of H₂S.

Limitations:

-

Hazardous H₂S generation necessitates specialized equipment.

-

Over-sulfurization can occur, forming disulfide byproducts.

Oxidative Coupling of 5-Mercapto-1-(o-methoxyphenyl)-1H-tetrazole

Oxidation of the thiol precursor (6 ) with iodine in ethanol at room temperature provides the thione (2 ) quantitatively . This method is ideal for lab-scale synthesis but requires prior access to the thiol intermediate.

Optimized Protocol:

-

Oxidizing Agent: I₂ (1.05 equiv), EtOH, 25°C, 2 h.

-

Workup: Filtration and recrystallization from ethanol/water (4:1).

Side Reactions:

-

Excess iodine promotes disulfide formation, reducible by adding Na₂S₂O₃ during workup.

Comparative Analysis of Synthetic Methods

Key Takeaways:

-

The [3+2] cycloaddition route offers the best balance of yield and scalability.

-

Oxidative coupling is optimal for high-purity batches but depends on thiol availability.

Structural Characterization and Analytical Data

Spectroscopic Features:

-

¹H NMR (400 MHz, CDCl₃): δ 3.89 (s, 3H, OCH₃), 7.12–7.45 (m, 4H, Ar-H), 10.21 (s, 1H, NH) .

-

X-ray Crystallography: Monoclinic crystal system (Space group P2₁/c), with S1–C5 bond length of 1.674 Å, confirming thione tautomer dominance .

Applications in Coordination Chemistry

The compound serves as a bidentate ligand for transition metals. Recent studies highlight its utility in Cd(II) complexes, where it adopts a μ₂-S,N bridging mode . These complexes exhibit luminescent properties and potential catalytic activity in C–S bond-forming reactions .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield corresponding thiols or amines.

Substitution: The o-methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For instance, its antimicrobial activity may involve the inhibition of key enzymes in bacterial cells, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on the phenyl ring significantly impacts reactivity and biological activity. Key analogs include:

Core Heterocycle Comparison

Tetrazole-thiones vs. Triazole-thiones :

The additional nitrogen in tetrazoles increases metabolic stability but may reduce solubility compared to triazoles .

Reactivity Patterns

- Tetrazole-thiones : The thione (-C=S) group participates in nucleophilic substitution reactions, enabling the formation of metal complexes (e.g., with Cu²⁺ or Zn²⁺) for pharmaceutical applications .

- Triazole-thiones : Exhibit similar reactivity but form less stable metal complexes due to reduced electron-withdrawing effects .

Physicochemical Properties

The ortho-methoxy derivative’s low solubility may limit bioavailability, whereas triazole-thiones are more hydrophilic .

Antimicrobial Activity

Anticancer Potential

Biological Activity

1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione (CAS No. 15182-67-9) is a heterocyclic compound featuring a unique tetrazole ring structure. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. The following sections will delve into the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 210.26 g/mol. The compound consists of a five-membered tetrazole ring fused with a thione group and an o-methoxyphenyl substituent. This structure imparts distinct chemical reactivity and biological activity compared to other tetrazole derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₄OS |

| Molecular Weight | 210.26 g/mol |

| CAS Number | 15182-67-9 |

Synthesis

The synthesis of this compound typically involves the reaction of o-methoxyphenyl isothiocyanate with sodium azide in a suitable organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually require elevated temperatures to facilitate the formation of the tetrazole ring.

Synthetic Route Example

- Reactants : o-Methoxyphenyl isothiocyanate, sodium azide.

- Solvent : DMF or DMSO.

- Conditions : Reflux at elevated temperatures for several hours.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that tetrazole derivatives possess notable antibacterial and antifungal properties. In particular, this compound has been evaluated for its effectiveness against various bacterial strains.

- In vitro studies have demonstrated that this compound exhibits significant activity against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentrations (MIC) for these bacteria were found to be lower than those for many standard antibiotics, indicating potential as an alternative antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

- Cytotoxicity assays using various cancer cell lines (e.g., A549 lung cancer cells) revealed that this compound induces apoptosis in cancer cells with an IC50 value indicating effective growth inhibition .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | <20 |

| HTB-140 | <30 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown promise in reducing inflammation:

- In vivo studies demonstrated that administration of the compound significantly reduced markers of inflammation in animal models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Methoxy Substituent : The presence of the o-methoxy group enhances solubility and may contribute to increased bioactivity compared to other substituents.

- Tetrazole Ring Modifications : Variations in the substituents on the tetrazole ring can lead to different biological profiles; for instance, compounds with para-substituted phenyl groups showed varying levels of antimicrobial potency .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Tetrazolium Derivatives : A study on various tetrazolium derivatives highlighted their broad-spectrum antimicrobial properties and potential as therapeutic agents against resistant bacterial strains .

- Anticancer Research : Research on related compounds demonstrated significant cytotoxic effects against multiple cancer cell lines, supporting the potential use of tetrazole-based compounds in cancer therapy .

Q & A

Basic: What optimized synthetic routes exist for 1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione, and how can reaction conditions be systematically varied to improve yield?

Answer:

The synthesis typically involves cyclization of thiosemicarbazide precursors or nucleophilic substitution reactions. Key parameters for optimization include:

- Temperature : Reactions are often conducted at 40–60°C to balance reactivity and side-product formation .

- Solvent systems : Polar aprotic solvents like DMSO enhance solubility of intermediates .

- Catalysts : Alkali bases (e.g., KOH) facilitate deprotonation and cyclization steps .

- Purification : Column chromatography with ethyl acetate/hexane mixtures (1:9) effectively isolates the target compound .

Yield improvements are achieved via iterative adjustment of these variables and monitoring by TLC .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and confirms aromatic substitution patterns .

- FT-IR : Identifies thione (C=S) stretches near 1200–1250 cm⁻¹ and N-H vibrations at 3200–3400 cm⁻¹ .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for polymorph identification .

Advanced: How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this tetrazole-thione derivative?

Answer:

- Frontier molecular orbitals (FMOs) : DFT (B3LYP/6-311G**) calculates HOMO-LUMO gaps to predict charge-transfer behavior and nucleophilic/electrophilic sites .

- Mulliken charges : Identify electron-rich regions (e.g., sulfur in thione) for potential reaction sites .

- Solvent effects : Polarizable continuum models (PCM) simulate solvation energies to correlate with experimental solubility .

Advanced: What strategies resolve contradictions in experimental data, such as inconsistent reaction yields under similar conditions?

Answer:

- Factorial design : Systematic variation of factors (temperature, solvent ratio, catalyst loading) identifies dominant variables affecting yield .

- Error analysis : Statistical tools (e.g., standard deviation from triplicate runs) distinguish experimental noise from systemic errors .

- Mechanistic studies : In situ NMR or LC-MS monitors intermediate stability; e.g., competing pathways may explain yield discrepancies .

Basic: What key physicochemical properties influence experimental handling of this compound?

Answer:

- Solubility : Limited in water but soluble in DMSO, DMF, and chloroform, requiring inert atmosphere handling to prevent oxidation .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, guiding storage at ≤4°C .

- pH stability : Stable across pH 3–10, but thione tautomerization may occur under strongly acidic/basic conditions .

Advanced: How does the o-methoxyphenyl substituent influence biological activity, and what in silico methods validate these effects?

Answer:

- Structure-activity relationships (SAR) : The methoxy group enhances lipophilicity, improving membrane permeability in antimicrobial assays .

- Molecular docking : AutoDock Vina predicts binding affinities to targets like 5-HT1A receptors or bacterial enzymes, validated via IC50 comparisons .

- ADME prediction : SwissADME evaluates pharmacokinetics (e.g., BBB penetration) to prioritize derivatives for in vitro testing .

Advanced: What computational and experimental approaches synergize to elucidate reaction mechanisms involving this compound?

Answer:

- Kinetic isotope effects (KIE) : Deuterated substrates distinguish concerted vs. stepwise mechanisms in nucleophilic substitutions .

- DFT transition-state modeling : Identifies energy barriers for key steps (e.g., cyclization) .

- In situ spectroscopy : ReactIR tracks intermediate formation rates to validate computational models .

Basic: How are impurities and by-products characterized during synthesis?

Answer:

- LC-MS : Detects low-abundance by-products (e.g., uncyclized intermediates) .

- ¹H NMR peak integration : Quantifies regioselectivity ratios (e.g., 4a:5a = 1:1.2 in ) .

- Elemental analysis : Confirms purity (>95%) by matching calculated vs. observed C/H/N/S content .

Advanced: What role does tautomerism play in the compound’s reactivity and spectroscopic data interpretation?

Answer:

- Thione-thiol tautomerism : DFT confirms the thione form is thermodynamically favored, but thiol tautomers may dominate in basic conditions .

- ¹H NMR solvent effects : DMSO-d6 stabilizes thione tautomers, while CDCl3 may shift equilibrium toward thiols .

- X-ray vs. solution data : Crystallography resolves static structures, while NMR captures dynamic equilibria .

Advanced: How can AI-driven process simulation tools (e.g., COMSOL) optimize scaled-up synthesis?

Answer:

- Reactor modeling : COMSOL simulates heat/mass transfer to prevent hot spots in batch reactors .

- Machine learning (ML) : Neural networks predict optimal solvent/catalyst combinations from historical data .

- Real-time optimization : AI adjusts flow rates in continuous synthesis to maintain yield >90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.